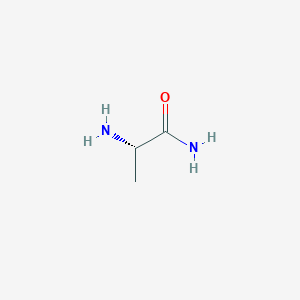

L-alaninamide

Description

Significance of L-Alaninamide in Amino Acid Chemistry and Biochemistry

In the vast landscape of amino acid chemistry, this compound holds a special place due to its dual functionality. As a derivative of L-alanine, one of the fundamental proteinogenic amino acids, it serves as a key starting material or intermediate in various synthetic pathways. wikipedia.org The presence of the amide group, replacing the carboxylic acid of L-alanine, alters its chemical reactivity and physical properties, opening up unique avenues for chemical manipulation. nih.gov

One of the primary applications of this compound is in peptide synthesis . sigmaaldrich.comnih.gov Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in numerous biological processes. This compound can be incorporated into peptide chains, and its amide terminus can be further modified, allowing for the creation of diverse peptide analogs with tailored properties. The use of D-amino acid amides, the enantiomers of L-amino acid amides, has also been explored to create peptides with increased resistance to enzymatic degradation. lifetein.com

Furthermore, this compound is a crucial chiral building block in asymmetric synthesis. enamine.netelsevierpure.com Chirality, or "handedness," is a fundamental property in biological systems, as enzymes and receptors often exhibit high stereoselectivity. youtube.com The inherent chirality of this compound, derived from the L-alanine core, allows for the stereocontrolled synthesis of complex chiral molecules, which is of paramount importance in the development of new pharmaceuticals and other bioactive compounds. enamine.netnih.gov Its utility extends to the preparation of chiral ligands for asymmetric catalysis, a powerful tool for creating enantiomerically pure products. youtube.com

Table 1: Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₃H₈N₂O nih.gov | C₃H₉ClN₂O cymitquimica.com |

| Molecular Weight | 88.11 g/mol nih.gov | 124.57 g/mol sigmaaldrich.com |

| Appearance | - | White crystalline powder fengchengroup.com |

| Melting Point | - | 167-172 °C fengchengroup.com |

| Solubility | - | Soluble in water, slightly soluble in ethanol (B145695) fengchengroup.com |

| Optical Activity [α]25/D | - | +11.0° (c = 1 in methanol) sigmaaldrich.com |

Scope of Academic Inquiry into this compound

The academic interest in this compound is broad and multifaceted, spanning several key areas of chemical and biological research.

A significant portion of research focuses on the synthesis of this compound and its derivatives. Various synthetic routes have been developed, often starting from L-alanine. google.com These methods aim for high yield, purity, and cost-effectiveness. For instance, one common method involves the esterification of L-alanine followed by ammonolysis. google.com

In medicinal chemistry , this compound serves as a key intermediate in the synthesis of a wide range of pharmaceutical compounds. fengchengroup.com Its structural motif is found in various drug candidates, including those with potential antibacterial, antifungal, and anticancer activities. fengchengroup.com Recent studies have explored novel alaninamide derivatives for their potential as antiseizure and antinociceptive therapies. acs.org The ability to use this compound as a scaffold allows for the systematic modification of molecular structures to optimize therapeutic efficacy.

The role of this compound as a chiral building block is a major focus of academic inquiry. enamine.net Researchers continuously explore its application in the asymmetric synthesis of complex natural products and other target molecules. nih.govnih.gov The development of new synthetic methodologies that leverage the chirality of this compound is an active area of investigation, aiming to create more efficient and selective chemical transformations. yale.eduyoutube.com For example, derivatives of L-alanine have been used to create chiral monomers for the synthesis of stereoregular polyamides. researchgate.net

Furthermore, this compound and its derivatives are utilized in the field of peptide and protein chemistry . nih.govtib.eu Studies investigate how the incorporation of this compound affects the structure, stability, and biological activity of peptides. This includes the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability or oral bioavailability. lifetein.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-aminopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMLIDZJXVVKCW-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223470 | |

| Record name | Alaninamide, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7324-05-2 | |

| Record name | L-Alaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7324-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alaninamide, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alaninamide, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALANINAMIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOD06L4T27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies for L Alaninamide and Its Derivatives

Established Chemical Synthesis Pathways for L-Alaninamide

Esterification and Ammonolysis Processes

A primary and established method for synthesizing this compound, typically in its hydrochloride salt form, involves a two-stage process: the esterification of L-alanine followed by ammonolysis. google.com This pathway is valued for its straightforward approach and suitability for larger-scale production. google.com

The initial step is the esterification of the parent amino acid, L-alanine. This is commonly achieved by dissolving L-alanine in an alcohol, such as methanol, and introducing a chloride-containing catalyst. google.com Common catalysts for this step include thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. google.com The catalyst facilitates the conversion of the carboxylic acid group of L-alanine into a methyl ester, forming L-alanine methyl ester hydrochloride.

In the second stage, the resulting ester undergoes ammonolysis. The ester intermediate is treated with ammonia (B1221849) (NH₃), which acts as a nucleophile, attacking the carbonyl carbon of the ester. chemistrysteps.comyoutube.com This reaction displaces the methoxy (B1213986) group (-OCH₃) and forms the amide group (-CONH₂), yielding this compound. chemistrysteps.comnih.gov The process is often carried out by introducing ammonia gas into the reaction mixture or by using a concentrated solution of ammonia in methanol. google.comresearchgate.net Following ammonolysis, purification steps involve removing excess ammonia and by-products like ammonium (B1175870) chloride, followed by crystallization to isolate the final this compound hydrochloride product. google.com

Table 1: Chemical Synthesis of this compound Hydrochloride via Esterification and Ammonolysis This interactive table summarizes reaction parameters from documented synthesis procedures.

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Starting Material | L-Alanine | L-Alanine |

| Esterification Catalyst | Thionyl chloride | Hydrogen chloride gas |

| Solvent | Methanol | Methanol |

| Ammonolysis Reagent | Ammonia | Ammonia |

| Final Product | This compound hydrochloride | This compound hydrochloride |

| Reported Yield | 85% | 83% |

| Reference | google.com | google.com |

Two-Step Synthesis Involving N-chlorosuccinimide and Ammonia

A theoretical two-step synthesis pathway for L-alanine or its derivatives can be considered, drawing parallels from established reactions. One such related process involves reacting an optically active chloropropionic acid with ammonia or an ammonia-donating compound to produce alanine (B10760859). google.com For instance, L-chloropropionic acid can be converted to D-alanine, and D-chloropropionic acid can yield L-alanine. google.com This suggests a potential, though not explicitly detailed, route where L-alanine is first converted into a chloro-intermediate which is subsequently treated with ammonia. However, specific literature detailing the use of N-chlorosuccinimide as the chlorinating agent to directly synthesize this compound from L-alanine, followed by an ammonia-based step, is not extensively documented in the reviewed sources.

Enzymatic and Biocatalytic Production Routes

Enzymatic methods offer a highly specific and efficient alternative for producing optically pure this compound. These biocatalytic processes leverage the enantioselectivity of enzymes to resolve racemic mixtures.

Enantioselective Enzymatic Cleavage of D,this compound

The production of this compound can be achieved through the kinetic resolution of a racemic mixture of Dthis compound. This process relies on an enzyme that selectively acts on one enantiomer, leaving the desired enantiomer untouched. Specifically, a D-alaninamide specific amide hydrolase, also known as D-amidase, can be employed. tandfonline.comtandfonline.com This enzyme exhibits high D-stereospecificity, meaning it preferentially hydrolyzes the amide bond of D-alaninamide to produce D-alanine. tandfonline.comoup.comjst.go.jp

The reaction mixture initially contains both D- and this compound. Upon introduction of the D-amidase, the D-enantiomer is converted into D-alanine, while the this compound remains largely unreacted in the mixture. tandfonline.comtandfonline.com The significant difference in the reaction rates for the two enantiomers allows for the effective separation of this compound from the newly formed D-alanine. Research has shown that the relative velocity of hydrolysis for this compound can be as low as 0.7% of that for D-alaninamide, highlighting the enzyme's specificity. tandfonline.comtandfonline.comjst.go.jp This leaves a solution enriched with this compound, which can then be isolated.

Production of D-Alanine from Dthis compound via D-Amidase

The same enzymatic process described above is also a prominent method for the production of D-alanine, with this compound as a valuable co-product. tandfonline.comtandfonline.com Researchers have isolated bacterial strains, such as Arthrobacter sp. NJ-26, that produce a D-amidase suitable for this purpose. tandfonline.comtandfonline.comjst.go.jp

The enzyme from Arthrobacter sp. NJ-26 is a monomer with a molecular weight of approximately 67,000 and an optimal pH for activity around 7.5. tandfonline.comoup.comjst.go.jp It demonstrates a high affinity for D-alaninamide, with a Michaelis constant (Kₘ) of 4.2 mM, compared to a much lower affinity for this compound (Kₘ of 26.1 mM). tandfonline.comoup.comjst.go.jp Under optimized conditions, this enzymatic reaction can efficiently convert high concentrations of Dthis compound (e.g., 210 g/liter ) into D-alanine (105 g/liter ) with an enantiomeric excess greater than 99%, leaving all the this compound in the reaction mixture for subsequent recovery. tandfonline.comoup.com

Table 2: Enzymatic Resolution of Dthis compound via D-Amidase This interactive table summarizes the properties and findings related to the D-amidase from Arthrobacter sp. NJ-26.

| Parameter | Finding | Reference |

|---|---|---|

| Enzyme | D-alaninamide specific amide hydrolase (D-amidase) | tandfonline.comtandfonline.com |

| Source Organism | Arthrobacter sp. NJ-26 | tandfonline.comtandfonline.com |

| Molecular Weight | ~67,000 | tandfonline.comoup.comjst.go.jp |

| Optimal pH | 7.5 | tandfonline.comoup.comjst.go.jp |

| Kₘ for D-alaninamide | 4.2 mM | tandfonline.comoup.comjst.go.jp |

| Kₘ for this compound | 26.1 mM | tandfonline.comoup.comjst.go.jp |

| Relative Velocity (L- vs D-) | ~0.7% | tandfonline.comtandfonline.comjst.go.jp |

| Substrate | Dthis compound (210 g/L) | tandfonline.comoup.com |

| Product 1 | D-alanine (105 g/L, >99% e.e.) | tandfonline.comoup.com |

| Product 2 | This compound (remains in mixture) | tandfonline.comoup.com |

Abiotic Synthesis Pathways for this compound in Prebiotic Chemistry

This compound is considered a significant molecule in the context of prebiotic chemistry, potentially acting as a crucial building block for the formation of peptides before the advent of ribosome-catalyzed processes. researchgate.neteppcgs.orgroyalsocietypublishing.org Research has demonstrated plausible abiotic pathways for the formation of peptides from amino acid amides like this compound under conditions mimicking the primordial Earth. researchgate.neteppcgs.org

One proposed pathway involves wet-dry cycles. researchgate.net In these scenarios, solutions of this compound, when subjected to repeated cycles of hydration and dehydration at moderate temperatures (e.g., 80°C), can directly polymerize without the need for additional catalysts or activating agents. researchgate.neteppcgs.org These reactions have been shown to produce a variety of products, including linear oligopeptides (up to tetramers), oligopeptide amides (up to hexamers), and even cyclic oligopeptides. researchgate.net This process is effective over a wide pH range (from 3.0 to 10.0), which is crucial for the accumulation of diverse prebiotic peptides in various early Earth environments. eppcgs.org The unique energetics of these reactions allow for catalyst-free peptide formation, suggesting that amino acid amides could have served as key reactants in the synthesis of the first biopolymers. researchgate.neteppcgs.org

Table 3: Abiotic Peptide Formation from this compound under Prebiotic Conditions This interactive table outlines the conditions and outcomes of simulated prebiotic synthesis from this compound.

| Parameter | Condition / Outcome | Reference |

|---|---|---|

| Reactant | This compound (Ala-NH₂) | researchgate.neteppcgs.org |

| Conditions | Wet-dry cycles | researchgate.neteppcgs.org |

| Temperature | 80 °C | researchgate.neteppcgs.org |

| pH Range | 3.0, 7.0, 10.0 | eppcgs.org |

| Catalyst | Not required | researchgate.neteppcgs.org |

| Products | Linear oligopeptides (e.g., Ala₂, Ala₃, Ala₄), Oligopeptide amides (e.g., Ala₂-NH₂ to Ala₆-NH₂), Cyclic oligopeptides | researchgate.neteppcgs.org |

Contemporary Strategies for Industrial-Scale Production

The industrial-scale production of this compound and its derivatives is primarily driven by its application as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Contemporary strategies for its manufacture focus on efficiency, cost-effectiveness, and stereochemical purity. These approaches can be broadly categorized into chemical synthesis and emerging biocatalytic and chemo-enzymatic methods.

Chemical Synthesis: A Robust Industrial Method

A prominent and well-documented method for the large-scale production of this compound is through the chemical synthesis starting from L-alanine. This process is typically carried out to produce this compound hydrochloride, a stable, crystalline solid. The synthesis involves a two-step process: esterification of L-alanine followed by ammonolysis. google.com This method is favored for its use of readily available and low-cost raw materials, straightforward reaction conditions, and high yields, making it suitable for industrial production. google.com

A detailed example of an industrial-scale batch for the production of this compound hydrochloride is outlined in the following table, based on a patented method. google.com

Table 1: Industrial Production Parameters for this compound Hydrochloride via Chemical Synthesis

| Parameter | Value | Notes |

|---|---|---|

| Starting Material | ||

| L-Alanine | 500 g | The primary chiral building block. |

| Methanol | 2500 ml | Solvent for the reaction. |

| Esterification | ||

| Catalyst | 450 ml Thionyl Chloride | Added dropwise to control the reaction. |

| Temperature | ≤ 35 °C (during addition) | To manage the exothermic reaction. |

| Reflux Temperature | ≤ 80 °C | To ensure complete esterification and removal of SO₂. |

| Ammonolysis | ||

| Reagent | 1.8 kg Ammonia | Introduced under ice bath conditions. |

| Temperature | ≤ 20 °C | To control the ammonolysis reaction. |

| Reaction Time | ~20 hours | Allowed to react overnight at room temperature. |

| Work-up and Isolation | ||

| Concentration Temp. | 45 °C | To remove excess ammonia. |

| pH Adjustment | 1.53 | Using hydrochloric acid for precipitation. |

| Crystallization | Addition of 400 ml Acetone | To induce precipitation of the hydrochloride salt. |

| Drying Temperature | 45 °C | For 11 hours. |

| Yield | ||

| Final Product | 85 g this compound hydrochloride | Represents an 85% yield. |

| Optical Purity ([ɑ]) | +11.1° | Indicates the retention of stereochemistry. |

This data is derived from a patented industrial process and may be subject to variations based on specific manufacturing practices. google.com

Emerging Biocatalytic and Chemo-enzymatic Strategies

In addition to established chemical methods, the fine chemical and pharmaceutical industries are increasingly exploring biocatalysis and chemo-enzymatic processes to enhance sustainability and stereoselectivity. nih.gov These methods utilize enzymes or whole-cell systems to catalyze specific reactions under mild conditions.

One promising biocatalytic approach for producing chiral amides is the use of nitrile hydratases (NHases). nih.gov These enzymes catalyze the hydration of nitriles to their corresponding amides with high efficiency and selectivity. While large-scale industrial applications of NHases are well-established for the production of acrylamide, their application to the synthesis of chiral amides like this compound is an area of active development. nih.gov

Another relevant strategy is the enzymatic kinetic resolution of racemic mixtures. For instance, a racemic mixture of D,this compound can be subjected to an enantioselective amidase. The enzyme specifically hydrolyzes one enantiomer (e.g., D-alaninamide to D-alanine), leaving the other enantiomer (this compound) unreacted and thus allowing for its separation in a highly pure form. A Japanese patent describes a method for producing L-alanine from this compound using microorganisms, which underscores the industrial relevance of this compound as a substrate for enzymatic conversion. google.com

Chemo-enzymatic processes, which combine chemical and enzymatic steps, are also gaining traction. A potential chemo-enzymatic route to this compound could involve the chemical synthesis of a precursor nitrile, followed by an enzymatic hydration step using a nitrile hydratase. These integrated approaches aim to leverage the efficiency of chemical synthesis for core structure formation and the high selectivity of enzymes for stereospecific transformations. nih.gov

While the industrial application of these biocatalytic and chemo-enzymatic methods for this compound and its derivatives is still evolving, they represent the forefront of research and development in sustainable chemical manufacturing. The drive for greener and more efficient synthetic routes is likely to lead to the broader implementation of these technologies in the future.

Advanced Spectroscopic and Conformational Elucidation of L Alaninamide

Vibrational Raman Optical Activity (VROA) Spectroscopy for Solution-Phase Conformations

Vibrational Raman Optical Activity (VROA) is a powerful chiroptical spectroscopic technique that probes the stereochemistry of chiral molecules in solution. wikipedia.org It measures the small intensity difference in the Raman scattering of right- and left-circularly polarized light. This differential scattering is highly sensitive to the three-dimensional arrangement of atoms and thus provides detailed information about molecular conformation.

While dedicated VROA studies specifically on L-alaninamide are not extensively reported in the literature, significant insights can be drawn from research on structurally related alanine-containing peptides, such as L-alanyl-L-alanine (Ala-Ala) and various alanine (B10760859) oligopeptides. nih.govnih.gov These studies reveal that VROA spectra are particularly sensitive to the backbone conformation of peptides. For instance, the extended amide III region (around 1319 cm⁻¹) and the amide I region (around 1675 cm⁻¹) in the VROA spectra have been shown to be characteristic of poly(L-proline) II (PPII) helical conformations in aqueous solutions of alanine peptides. nih.gov

Computational studies, often using density functional theory (DFT), are crucial for interpreting the complex VROA spectra. nih.gov By calculating the theoretical spectra for different possible conformers of a molecule, a comparison with the experimental spectrum allows for the identification of the predominant conformations in solution. For alanine-containing peptides, these computational approaches have helped to distinguish between different backbone dihedral angles (φ, ψ) and the rotation of side-chain and terminal groups. nih.govnih.gov

Given the structural similarities, it is expected that the VROA spectrum of this compound in solution would also be characterized by distinct bands corresponding to the amide I, II, and III vibrations, as well as contributions from the C-H and N-H bending and stretching modes. The precise frequencies and intensities of these VROA bands would be dictated by the conformational equilibrium of this compound in the solvent. The study of related molecules like L-alanyl-L-alanine suggests that changes in pH, which alter the charge state of the molecule, can induce significant conformational changes that are readily detectable by VROA spectroscopy. nih.gov

Table 1: Expected Key Vibrational Regions in the VROA Spectrum of this compound (Based on Alanine-Containing Peptides)

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Associated Structural Information |

| Amide I | ~1675 | C=O stretching, sensitive to backbone conformation |

| Amide II | ~1550 | N-H bending and C-N stretching |

| Amide III | ~1319 | C-N stretching and N-H bending, characteristic of PPII helix |

| CH Bending/Wagging | ~1300 - 1450 | Side chain and backbone CH group conformations |

Chiral Derivatization-Enabled Discrimination of this compound in Complex Mixtures

Determining the enantiomeric purity of chiral compounds is critical in many scientific fields. For amino amides like this compound, chiral derivatization followed by chromatographic separation is a robust and widely used method. A prominent chiral derivatizing agent for this purpose is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), commonly known as Marfey's reagent. nih.govsigmaaldrich.comresearchgate.net

The principle of this method involves the reaction of the chiral analyte (in this case, a mixture of L- and D-alaninamide) with the enantiomerically pure Marfey's reagent. This reaction forms a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard achiral chromatographic techniques, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.gov

The derivatization reaction proceeds via a nucleophilic aromatic substitution, where the primary amino group of alaninamide attacks the electron-deficient aromatic ring of FDAA, displacing the fluorine atom. nih.gov The reaction is typically carried out under mild basic conditions, for example, in the presence of sodium bicarbonate or triethylamine, and at a slightly elevated temperature to ensure complete reaction. nih.govyoutube.com

The resulting diastereomeric derivatives, L-FDAA-L-alaninamide and L-FDAA-D-alaninamide, can then be separated and quantified. Detection is often performed using UV-Vis spectrophotometry, as the dinitrophenyl group in the derivatives provides a strong chromophore, typically absorbing around 340 nm. researchgate.net More advanced detection methods, such as tandem mass spectrometry (LC-MS/MS), can also be coupled with the chromatographic separation to provide higher sensitivity and selectivity, which is particularly useful for analyzing complex biological samples. nih.govmdpi.com

Table 2: Typical Conditions for Chiral Derivatization of Amino Amides with FDAA

| Parameter | Condition | Purpose |

| Derivatizing Agent | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Forms diastereomers with the enantiomers of alaninamide |

| Solvent | Acetone/Water or Acetonitrile (B52724)/Water | Dissolves both the analyte and the reagent |

| Base | Sodium Bicarbonate or Triethylamine | Facilitates the nucleophilic substitution reaction |

| Temperature | 40-65 °C | Increases the rate of derivatization |

| Reaction Time | 1 hour | Ensures complete reaction |

| Quenching | Addition of acid (e.g., HCl) | Stops the reaction |

Table 3: Example of Chromatographic Separation of FDAA-Derivatized Diastereomers

| Parameter | Condition |

| Chromatographic Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 (e.g., Hypersil BDS C18) |

| Mobile Phase | Gradient of acetonitrile and water with an ion-pairing agent or buffer (e.g., ammonium (B1175870) acetate) |

| Detection | UV at 340 nm or Mass Spectrometry |

| Typical Elution Order | L-FDAA-L-Amino Acid followed by L-FDAA-D-Amino Acid |

Computational Modeling and Simulation Studies of L Alaninamide

Ab Initio Self-Consistent Field (SCF) Calculations for Low-Energy Conformers

Ab initio Self-Consistent Field (SCF) calculations represent a fundamental, first-principles approach to determining the electronic structure and, consequently, the geometry and energy of molecules. These methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are used to explore the potential energy surface (PES) of a molecule to identify its stable, low-energy conformations. nih.gov For flexible molecules like L-alaninamide, which have multiple rotatable bonds, identifying these conformers is crucial for understanding their behavior.

Research on related dipeptides, such as N-acetyl-L-alanine-N'-methylamide, demonstrates the utility of ab initio SCF calculations. acs.org In such studies, the torsional angles of the molecular backbone (phi, ψ) are systematically varied to map out the conformational energy landscape. The calculations identify energy minima, which correspond to stable conformer geometries. These studies often reveal a set of distinct low-energy conformers stabilized by internal hydrogen bonds and favorable steric arrangements. acs.org The relative energies of these conformers, calculated with high accuracy, determine their population distribution at a given temperature.

The process typically involves:

Initial Geometry Optimization : Starting structures are optimized using a computationally less expensive method.

Conformational Search : A systematic search along key dihedral angles is performed.

High-Level Re-optimization : The low-energy structures found are then re-optimized using more accurate ab initio methods and larger basis sets (e.g., ωB97XD/6-311+G*) to obtain reliable final geometries and energies. mdpi.com

Thermodynamic Analysis : Frequency calculations are performed on the final conformers to confirm they are true minima (no imaginary frequencies) and to derive thermodynamic quantities like free energy. nih.gov

Table 1: Representative Low-Energy Conformers of Alanine (B10760859) Dipeptide Analogs from Ab Initio Calculations This table is illustrative of typical findings for alanine-based dipeptides, which serve as a model for this compound.

| Conformer Name | Approximate Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Key Stabilizing Feature |

| C7eq (β-turn) | (-80°, 70°) | 0.00 | Intramolecular hydrogen bond |

| C5 | (-150°, 150°) | 1.0 - 2.0 | Intramolecular hydrogen bond |

| PII (Polyproline II) | (-75°, 145°) | 0.5 - 1.5 | Extended conformation |

| αR (Right-handed helix) | (-70°, -40°) | 2.5 - 4.0 | Helical turn |

Data is synthesized from typical results for alanine dipeptides as specific data for this compound was not available.

Molecular Modeling and Dynamics Simulations for this compound Interactions

Molecular Dynamics (MD) simulations are computational experiments that track the motions of atoms and molecules over time, providing a detailed view of molecular behavior and interactions. nih.govambermd.org For this compound, MD simulations are used to study how it interacts with solvent molecules (like water), ions, and other biomolecules. nih.govpku.edu.cn

These simulations begin with a starting structure of this compound, often one of the low-energy conformers identified by quantum calculations. The molecule is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions. ambermd.org The interactions between all atoms are described by a 'force field', which is a set of parameters and potential energy functions that define the system's mechanics. ambermd.org

Studies on alanine and its derivatives in solution have shown that interactions with the solvent and ions can significantly influence the peptide's conformational preferences and association behavior. nih.govpku.edu.cn For instance, simulations reveal how water molecules form hydrogen bond networks around the polar groups of this compound. They also show how ions like Na⁺ or Cl⁻ interact with the charged termini of the molecule, which can weaken or modify how this compound molecules associate with each other. pku.edu.cn The strength of these interactions is highly dependent on factors like ion hydration. pku.edu.cn

Table 2: Key Findings from Molecular Dynamics Simulations of Alanine Derivatives

| Simulation Focus | Key Findings | Significance |

| Solvation in Water | Zwitterionic alanine forms distinct associated structures in aqueous solution. pku.edu.cn Water molecules form stable hydrogen bonds with the carboxyl and amino groups. | Demonstrates how the solvent environment dictates molecular association and conformation. |

| Ion Interactions | Cations (e.g., Na⁺, Cu²⁺, Zn²⁺) and anions (e.g., Cl⁻) interact with the polar groups, weakening alanine-alanine association. pku.edu.cn The effect of cations is modulated by their hydration shells. pku.edu.cn | Explains the influence of salts on the solubility and behavior of amino acids and peptides in solution. |

| Peptide-Peptide Interaction | The presence of a second peptide molecule alters the conformational populations of the first, for example, by favoring the PPII conformation over the β conformation in the gas phase. nih.gov | Highlights the importance of concentration and intermolecular interactions in determining structural preferences, a key factor in aggregation and folding. |

Computational Analysis of Fragmentation Pathways for this compound

Computational analysis is a powerful method to understand the fragmentation of ions in a mass spectrometer. This is particularly useful for interpreting tandem mass spectrometry (MS/MS) data. For a molecule like this compound, this involves studying how its protonated or otherwise adducted form breaks down into smaller fragment ions upon collision-induced dissociation (CID).

While specific studies on this compound's fragmentation pathways are not prevalent, the methodology is well-established from research on other small biomolecules, such as lithiated acylglycerols. nih.gov The process combines experimental MS/MS data with high-level quantum chemistry calculations (typically DFT).

The typical workflow is as follows:

Experimental Spectra : An MS/MS spectrum of this compound is acquired, showing the parent ion and its various fragment ions.

Proposing Mechanisms : Plausible chemical mechanisms are proposed for the formation of each major fragment ion. This usually involves bond cleavages and rearrangements.

Computational Modeling : The geometries of the parent ion, transition states, and fragment ions for each proposed pathway are optimized using DFT.

Energy Calculations : The energies of all structures along the reaction coordinate are calculated. This allows for the determination of reaction energies and activation barriers for each fragmentation step.

Validation : The computed reaction energies are compared with the experimental results. Pathways with lower energy barriers are more likely to occur and should correspond to the more intense peaks in the experimental spectrum. nih.gov

Table 3: Hypothetical Fragmentation Pathway for Protonated this compound This table illustrates a plausible fragmentation process based on common peptide fragmentation patterns.

| Precursor Ion (m/z) | Proposed Fragmentation | Neutral Loss | Product Ion (m/z) | Computational Task |

| [L-Ala-NH₂ + H]⁺ | Loss of ammonia (B1221849) | NH₃ | [C₃H₄O + H]⁺ | Calculate energy barrier for C-N bond cleavage. |

| [L-Ala-NH₂ + H]⁺ | Loss of formamide | CH₃NO | [C₂H₅]⁺ | Model transition state for rearrangement and cleavage. |

| [L-Ala-NH₂ + H]⁺ | Loss of water (from carboxyl) | H₂O | [C₃H₅N + H]⁺ | Determine energetics of dehydration reaction. |

Integration of this compound in Biological Network Models (e.g., Notch Pathway)

Biological network models are computational frameworks used to simulate complex biological processes, such as signaling pathways and gene regulatory networks. researchgate.net The Notch signaling pathway is a prime example; it is a highly conserved cell-cell communication system crucial for regulating cell fate decisions during development and in adult tissues. nih.govwikipedia.org

Models of the Notch pathway typically consist of a system of equations describing the interactions between the core protein components: the Notch receptors (e.g., NOTCH1-4), their ligands (e.g., Delta, Jagged), and downstream transcription factors. frontiersin.orgams.org These models are used to understand how interactions between cells lead to emergent patterns of gene expression, such as the "lateral inhibition" pattern where a cell signaling through Notch prevents its neighbors from adopting the same fate. researchgate.net

A review of the literature indicates that a small molecule like this compound is not a direct component of these biological network models. The entities within these models are typically genes, proteins, and their modified forms (e.g., the Notch Intracellular Domain, NICD). nih.govfrontiersin.org Small molecules would typically be studied as external inputs or perturbations to the system—for example, as an inhibitor of an enzyme within the pathway (like a γ-secretase inhibitor that blocks Notch activation). There is currently no evidence to suggest that this compound plays a specific, integral role in the Notch signaling network that would warrant its inclusion as a core variable in such computational models.

Table 4: Components of a Typical Notch Pathway Model

| Component Type | Examples | Role in the Model |

| Receptors | NOTCH1 | Receives signal from neighboring cell. wikipedia.org |

| Ligands | Delta, Jagged | Binds to Notch receptor on adjacent cell to initiate signaling. wikipedia.org |

| Intracellular Domains | NICD (Notch Intracellular Domain) | Translocates to the nucleus upon ligand binding to act as a transcriptional co-activator. nih.gov |

| Transcription Factors | Rbp-Jκ, MAML | Form a complex with NICD to activate target gene expression. nih.gov |

| Target Genes | HES family genes | Act as repressors that often inhibit the expression of the ligand, creating a feedback loop. researchgate.net |

Biochemical and Biological Research on L Alaninamide Interactions

Modulation of Inflammatory Responses and Cytokine Production

Research into the direct effects of L-alaninamide on inflammatory responses indicates it possesses modulatory capabilities. The hydrochloride salt of this compound has been described as having anti-inflammatory properties. biosynth.com Furthermore, studies on complex cyclopeptides containing this compound derivatives have shown anti-inflammatory activity, specifically a dose-dependent reduction of key biomarkers in the inflammatory response of primary human keratinocytes, such as tumor necrosis factor-alpha (TNF-α) and Interleukin-8 (IL-8). unina.it

While direct mechanistic studies on this compound are limited, research on complex molecules incorporating the this compound structure provides insight into its potential. For instance, a γ-secretase inhibitor, which includes an this compound moiety, was found to alter the immune response and reduce the progression of atherosclerotic plaques in animal models, suggesting a potential role for such structures in modulating abnormal immune responses in chronic inflammatory conditions. nih.gov

Neuroprotective Effects and Mechanisms

This compound and its related compounds are subjects of investigation for their potential neuroprotective qualities. cymitquimica.com While research specifically on this compound is emerging, studies have more frequently focused on complex derivatives that utilize this compound as a structural component. These larger molecules have shown promise in models of neurological disease.

For example, a complex derivative designed to act as a γ-secretase inhibitor, identified chemically as N2-((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)-L-alaninamide, has been investigated for its ability to reduce the availability of soluble β-amyloid, a key peptide in the pathology of Alzheimer's disease. nih.govoup.com Another compound, a pan-caspase inhibitor known as Z-VAD-FMK which contains an this compound structure, has demonstrated neuroprotective effects in models of radiation-induced nerve damage. caymanchem.com These findings suggest that the this compound scaffold is a relevant component in the design of potential neuroprotective agents.

Interactions with Bacterial Cell Membranes and Antimicrobial Implications

This compound has been shown to have direct antimicrobial implications through its interaction with bacterial cells. As a protonated amino acid, it can react with the bacterial cell membrane, leading to its rupture. cymitquimica.combiosynth.com This mechanism suggests a potential application as an antimicrobial agent. The interactions are not limited to disruptive effects; bacteria have also evolved mechanisms to recognize and transport this compound.

In the nitrogen-fixing soil bacterium Mesorhizobium, a specific periplasmic solute binding protein (SBP) has been identified that binds to L-amino acid amides. researchgate.net This protein shows a high affinity for this compound, facilitating its uptake, presumably as a nitrogen source. researchgate.net This highlights a specific molecular interaction between this compound and bacterial membrane transport systems. researchgate.net Furthermore, some bacteria, like Pseudomonas aeruginosa, can utilize this compound as a substrate for growth. nih.gov

Table 1: Binding Affinity of MeAmi_SBP for L-Amino Acid Amides This table shows the dissociation constant (KD), a measure of binding affinity, for a bacterial solute binding protein (MeAmi_SBP) with various L-amino acid amides. A lower KD value indicates a higher binding affinity.

| Ligand | Dissociation Constant (KD) in μM | Source |

|---|---|---|

| L-Tyrosinamide | 0.187 | researchgate.net |

| This compound | 1.53 | researchgate.net |

| Glycinamide | 49.7 | researchgate.net |

Role in Cellular Metabolic Processes

This compound serves as a substrate in various cellular metabolic pathways, particularly in microorganisms. Bacteria such as Francisella noatunensis and Pseudomonas aeruginosa are capable of metabolizing this compound. nih.govfrontiersin.org The catabolism of this compound in P. aeruginosa is linked to the broader pathway for L-alanine utilization. nih.gov

In Arthrobacter sp., a specific enzyme, this compound amidase (L-amidase), hydrolyzes this compound to L-alanine. tandfonline.com This enzymatic conversion is a key metabolic step. tandfonline.com The kinetic properties of this bacterial enzyme have been characterized, as shown in the table below. tandfonline.com

**Table 2: Kinetic Properties of this compound Amidase from Arthrobacter sp.*** *This table details the Michaelis constant (Km), which indicates the substrate concentration at which the enzyme reaction rate is at half-maximum.

| Substrate | Km (mM) | Source |

|---|---|---|

| This compound | 26.1 | tandfonline.com |

| D-Alaninamide | 4.2 | tandfonline.com |

Beyond microbial metabolism, this compound has been developed as a tool for studying metabolic processes in mammals. Hyperpolarized (1-13C)alaninamide is used as a multifunctional in vivo sensor. nih.gov Upon infusion, its conversion to [1-13C]alanine by the cell-surface enzyme aminopeptidase (B13392206) N (APN) can be monitored in real-time, providing a measure of enzymatic activity. nih.gov Additionally, its chemical shift is sensitive to pH, allowing it to serve as an in vivo probe for pH and dissolved CO2 levels in different tissue compartments. nih.gov

Analysis of this compound in Complex Biological Samples

The detection and quantification of this compound in biological contexts are crucial for understanding its metabolic fate and function. An advanced analytical technique involves the use of hyperpolarized (1-13C)alaninamide combined with spectroscopic imaging. nih.gov This method allows for the real-time, in vivo observation of this compound and its metabolic conversion to alanine (B10760859) in animal models, such as in the kidneys of rats. nih.gov This approach not only tracks the molecule but also provides functional information about the surrounding biological environment, such as pH. nih.gov

It is important to distinguish the analysis of this compound from the use of its derivatives as analytical reagents. A derivative, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, is widely employed in the analysis of other molecules. biorxiv.orgrsc.orgrsc.org FDAA is used as a chiral derivatizing agent to enable the separation and detection of amino acid enantiomers (D- and L-forms) from complex biological samples, such as mouse brain extracts, using methods like trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) and high-performance liquid chromatography (HPLC). biorxiv.orgrsc.orgacs.org

Influence on Immune Responses

This compound hydrochloride is reported to have properties that can influence immune function, including acting as an immunosuppressant. biosynth.com One proposed mechanism for this activity is its ability to crosslink hyaluronic acid. biosynth.com The immune system's response to pathogens can also be influenced by the availability of compounds like this compound. In studies of the bacterium Acinetobacter baumannii, this compound was identified as a potential nitrogen source, which could in turn affect the pathogen's ability to survive and interact with the host immune system. monash.edu Furthermore, research on γ-secretase inhibitors that contain an this compound component has shown that these molecules can modulate immune responses, such as those involved in the chronic inflammation seen in atherosclerosis. nih.gov

Enzymatic Transformations and Biocatalysis Involving L Alaninamide

Characterization and Application of D-Alaninamide Specific Amide Hydrolases (D-Amidases)

D-amino acid amidases (D-amidases) are enzymes that catalyze the D-stereospecific hydrolysis of amino acid amides to produce D-amino acids and ammonia (B1221849). nih.gov These enzymes have garnered significant interest for their potential in the biotechnological production of optically pure D-amino acids. nih.gov The characterization of their activity often involves assessing their selectivity for D-enantiomers over L-enantiomers, such as L-alaninamide.

The hallmark of D-amidases is their stringent stereospecificity. Enzymes isolated from various bacterial sources demonstrate a strong preference for D-amino acid amides while showing little to no activity towards the corresponding L-enantiomers.

From Ochrobactrum anthropi : A novel D-stereospecific aminopeptidase (B13392206) purified from Ochrobactrum anthropi SCRC C1-38 showed strict D-stereospecificity. nih.gov It actively hydrolyzed D-alanine amide but did not act on substrates with an L-amino acid at the N-terminus. nih.gov This high degree of selectivity makes it a valuable biocatalyst.

From Brevibacillus borstelensis : A thermostable D-stereospecific alanine (B10760859) amidase from Brevibacillus borstelensis BCS-1 was identified that exhibited strong activity towards a range of D-amino acid amides. researchgate.net Crucially, the enzyme displayed no activity towards L-amino acid amides, confirming its high enantioselectivity. researchgate.net

From Variovorax paradoxus : A D-amidase from Variovorax paradoxus was shown to hydrolyze racemic mixtures of amino acid amides, such as D,L-leucine amide and D,L-valine amide, with a very high enantiomeric ratio (E > 200), resulting in D-amino acids with an enantiomeric excess (ee) of over 99%. tu-dresden.de While not specific to alaninamide, this demonstrates the high enantioselectivity typical of D-amidases. tu-dresden.de

In contrast, L-specific amidases have also been identified, such as one from a different strain of Ochrobactrum anthropi (NCIMB 40321), which exclusively hydrolyzes the L-enantiomer from racemic mixtures of amino acid amides. nih.govresearchgate.net The existence of both D- and L-specific amidases highlights the diversity of these biocatalysts and their potential for resolving racemic mixtures.

Kinetic studies are essential for understanding the efficiency and substrate preference of D-amidases. These analyses typically involve determining key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

The D-amidase from Variovorax paradoxus was found to follow Michaelis-Menten kinetics when acting on D,L-tert-leucine amide, with a reported KM of 0.74 mM and a Vmax of 1.4 U/mg. tu-dresden.de

A more detailed kinetic analysis was performed on the thermostable D-stereospecific alanine amidase from Brevibacillus borstelensis BCS-1. This enzyme was characterized by its high optimal temperature (85°C) and alkaline optimal pH (9.0). researchgate.net For the substrate D-alaninamide, the enzyme's catalytic efficiency (kcat/Km) was measured to be 544.4 mM-1s-1, indicating a high proficiency for this substrate. researchgate.net

Table 1: Kinetic Parameters of D-Amidase from Brevibacillus borstelensis BCS-1

| Substrate | Optimal pH | Optimal Temperature | kcat/Km (mM-1s-1) |

| D-alaninamide | 9.0 | 85°C | 544.4 |

Data sourced from Baek et al., 2003. researchgate.net

Acyl Transfer Activity of Amidases with this compound Substrates

In addition to their hydrolytic activity (using water as a co-substrate), many amidases exhibit acyl transferase activity, where an acyl group is transferred from the amide substrate to an acceptor molecule other than water, such as hydroxylamine. nih.gov This reaction is utilized for the synthesis of hydroxamic acids.

An enantioselective amidase from Rhodococcus sp. strain R312 has been shown to catalyze the acyl transfer reaction from a wide range of amides, including this compound, to hydroxylamine. researchgate.net This enzyme is L-enantioselective, making this compound a suitable substrate for this transformation. researchgate.net The reaction proceeds according to a Ping Pong Bi Bi mechanism, where the enzyme first reacts with the amide to release ammonia and form an acyl-enzyme intermediate, which then reacts with the second substrate (hydroxylamine) to form the hydroxamic acid. researchgate.net

The optimal pH for this acyl transfer reaction depends on the substrate type. For α-aminoamides like this compound, the optimum working pH is 8. researchgate.net

Table 2: Kinetic Constants for Amidase-Catalyzed Acyl Transfer with this compound

| Substrate | kcat (s-1) | Kmamide (mM) | KmNH₂OH (mM) |

| This compound | 60 | 35 | 25 |

Data sourced from Fournand et al., 1998. researchgate.net

Interplay with Alanine Racemase Activity and Amino Acid Interconversion

The enzymatic hydrolysis of this compound produces L-alanine, a central molecule in bacterial metabolism. L-alanine can be interconverted to its stereoisomer, D-alanine, through the action of the enzyme alanine racemase (Alr). This interplay is crucial for bacteria, as D-alanine is an essential component for the synthesis of the peptidoglycan layer of the bacterial cell wall. acs.org

Alanine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes this racemization. researchgate.net The proposed reaction mechanism is a two-base system where the PLP cofactor acts as an electron sink to stabilize the negative charge that results from the deprotonation of the alpha-carbon of alanine, forming a carbanion intermediate. acs.org Structural studies suggest that two active site residues, typically a tyrosine and a lysine, are positioned to exchange protons on either side of the alanine alpha-carbon, facilitating the interconversion between the L- and D-enantiomers. acs.org Therefore, the action of an L-amidase on this compound can directly supply the substrate required by alanine racemase to produce the D-alanine necessary for cell wall biosynthesis.

Investigations into D-Amino Acid Aminotransferase (D-AAT) Mechanisms

D-alanine, the product of the alanine racemase reaction, is a substrate for another important class of bacterial enzymes: D-amino acid aminotransferases (D-AAT). These enzymes are essential for the synthesis of other D-amino acids required for bacterial cell wall components. nih.gov

D-AATs are also PLP-dependent enzymes that catalyze the transfer of an amino group from a D-amino acid (like D-alanine) to an α-keto acid (like α-ketoglutarate). nih.gov This transamination reaction proceeds via a ping-pong mechanism. In the first half-reaction, the D-amino acid binds to the PLP cofactor, forming an external aldimine. nih.gov A catalytic lysine residue abstracts the alpha-proton, leading to a quinonoid intermediate which then rearranges and is hydrolyzed to release an α-keto acid (pyruvate, in the case of D-alanine) and form pyridoxamine 5'-phosphate (PMP). nih.gov In the second half-reaction, a new α-keto acid binds, and the process is reversed to generate a new D-amino acid (like D-glutamate) and regenerate the PLP-enzyme complex. nih.gov

Applications in Medicinal Chemistry and Drug Development

L-Alaninamide as an Intermediate in Pharmaceutical Synthesis

This compound hydrochloride is a widely utilized intermediate in both organic synthesis and pharmaceutical chemistry. nih.gov It is frequently employed for the modification of drug molecules, particularly those based on amino acids. nih.gov In the pharmaceutical sector, it serves as a key reactant in the synthesis of a variety of agents, including those with antibacterial, antifungal, and anticancer properties. nih.gov Its utility also extends to the production of peptide-based drugs and food flavorings. nih.gov

The synthesis of this compound hydrochloride itself typically starts from L-alanine. nih.gov A common method involves the esterification of L-alanine with methanol, followed by an ammonolysis reaction to form the amide. nih.gov The hydrochloride salt form is a white crystalline solid, soluble in water and polar organic solvents like alcohols, which makes it amenable to various reaction conditions. nih.govnih.gov For subsequent derivatization, the free base of this compound is often generated by neutralizing the hydrochloride salt. nih.gov This process makes it a crucial component and a stable amino acid derivative for broad applications in drug synthesis and biochemistry. nih.gov

Design and Synthesis of this compound-Derived Bioactive Molecules

The structural backbone of this compound is a prime starting point for the design and synthesis of novel bioactive molecules. Medicinal chemists utilize amino acids like alanine (B10760859) as precursors because of their biological relevance, inherent chirality, and the diverse functionality of their side chains, which aligns with the principles of green chemistry. acs.org

One area of exploration involves the synthesis of sulfonamides derived from amino acids, a class of compounds known for their wide-ranging pharmacological importance. acs.orgresearchgate.net For instance, researchers have synthesized alanine-derived p-toluenesulphonamide analogs. researchgate.net In a typical synthetic route, p-toluenesulphonyl chloride is reacted with L-alanine. researchgate.net Further steps, such as chlorination and ammonolysis, yield a carboxamide backbone that can then be coupled with various aryl or heteroaryl halides to create a library of hybrid compounds. researchgate.net These novel sulfonamide derivatives have shown potential as antimicrobial, antioxidant, antitrypanosomal, and antimalarial agents in subsequent biological evaluations. researchgate.netresearchgate.net

The design strategy often involves creating hybrid molecules that combine multiple pharmacophores into a single entity. mdpi.com This approach aims to develop compounds with broader and potentially synergistic mechanisms of action, a concept gaining traction in the treatment of multifactorial diseases. nih.govnih.gov

Exploration of this compound Derivatives for Anti-Inflammatory Potential

The core structure of this compound has been explored as a scaffold for developing new anti-inflammatory agents. The development of multi-target agents against inflammation is an active area of research. nih.gov While direct studies on simple this compound derivatives are emerging, related research highlights the potential of alanine-containing peptides.

A notable example is the alanine-rich anti-inflammatory peptide BCP61. Research has shown that BCP61 can inhibit the expression of key pro-inflammatory mediators. Specifically, it was found to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). The mechanism of this inhibition involves the downregulation of the NF-κB and MAPK signaling pathways. This demonstrates that peptide structures rich in alanine can exert potent anti-inflammatory effects, suggesting a promising avenue for the design of this compound-based anti-inflammatory drugs.

Development of this compound-Based Neuroprotective Agents

A significant area of research has been the development of this compound derivatives as neuroprotective agents, particularly for their anticonvulsant and antiseizure activities. Epilepsy, a chronic neurological disorder, affects millions worldwide, and a substantial portion of patients have drug-resistant forms of the disease. mdpi.comnih.gov This has spurred the development of novel antiseizure medications (ASMs), with this compound derivatives showing considerable promise.

Researchers have designed and synthesized series of original alaninamide derivatives that demonstrate potent, broad-spectrum activity in preclinical seizure models, including the maximal electroshock (MES) test and the 6 Hz seizure model, which is used to identify agents effective against pharmacoresistant seizures. mdpi.comnih.gov These derivatives are often designed as hybrid compounds, incorporating structural features from existing ASMs or other neuroactive molecules. mdpi.com

For example, certain ((benzyloxy)benzyl)propanamide derivatives have been developed and tested. nih.gov One lead molecule, designated as compound 5, exhibited robust protection in multiple mouse seizure models with favorable ED₅₀ values. Importantly, this compound also showed a low potential for motor impairment, indicating a promising therapeutic window. The development of such multi-target compounds is a key strategy in addressing complex neurological disorders like epilepsy. nih.govnih.gov

Table 1: Anticonvulsant Activity of Selected this compound Derivatives

| Compound | Seizure Model | Efficacy (ED₅₀ mg/kg) | Motor Impairment (TD₅₀ mg/kg) | Source(s) |

|---|---|---|---|---|

| Compound 26 | MES | 64.3 | Not Reported | mdpi.com |

| 6 Hz (32 mA) | 15.6 | Not Reported | mdpi.com | |

| 6 Hz (44 mA) | 29.9 | Not Reported | mdpi.com | |

| Compound 28 | MES | 34.9 | Not Reported | mdpi.com |

| 6 Hz (32 mA) | 12.1 | Not Reported | mdpi.com | |

| 6 Hz (44 mA) | 29.5 | Not Reported | mdpi.com | |

| Compound 5 | MES | 48.0 | > 300 | |

| 6 Hz (32 mA) | 45.2 | > 300 | ||

| 6 Hz (44 mA) | 201.3 | > 300 |

ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population. MES (Maximal Electroshock) and 6 Hz are standard preclinical models for assessing anticonvulsant efficacy.

Therapeutic Potential in Neurological and Psychiatric Disorders

The therapeutic potential of this compound derivatives extends beyond epilepsy to other neurological and psychiatric conditions, including neuropathic pain and potentially mood disorders. mdpi.comnih.gov Many of these conditions are multifactorial, and multi-target drugs offer a promising therapeutic strategy. nih.gov

Derivatives of this compound have been characterized for their antinociceptive (pain-relieving) effects. mdpi.com For instance, lead compound 28 was found to have potent efficacy in models of formalin-induced tonic pain and capsaicin-induced pain. mdpi.com It also showed effectiveness in models of peripheral neuropathy induced by oxaliplatin (B1677828) and streptozotocin. mdpi.com The mechanism of action for some of these compounds involves the inhibition of fast sodium currents in cortical neurons. mdpi.com

Furthermore, dysfunction in glutamatergic neurotransmission is implicated in major psychiatric disorders like depression and schizophrenia. The development of compounds that can modulate the glutamate (B1630785) system is a key area of research. Given that some this compound derivatives have shown effects on glutamate and GABA levels in the brain, they represent a potential new class of therapeutics for these complex disorders. mdpi.com The trend towards developing multifunctional molecules is relevant not only for epilepsy but also for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as depression. nih.gov

Synthesis of Novel Amide Derivatives with Glucocorticoid Activity

Glucocorticoids are potent steroid hormones that are mainstays in the treatment of inflammatory and autoimmune disorders due to their profound immunosuppressive effects. The synthesis of new glucocorticoids and selective glucocorticoid receptor modulators (SEGRMs) is an important goal in medicinal chemistry, aimed at separating the desired anti-inflammatory actions from unwanted metabolic side effects.

While the glucose-alanine cycle and alanine metabolism are influenced by glucocorticoids, particularly during physiological stress like exercise, the direct use of this compound as a starting scaffold for the synthesis of novel amide derivatives with specific glucocorticoid receptor activity is not extensively documented in current research literature. The development of non-steroidal scaffolds that can modulate the glucocorticoid receptor is an active field of research, but these efforts have primarily focused on other chemical classes. The synthesis of new glucocorticoid agents has historically involved modification of the core steroid structure.

Research as a Lead Compound for Drug Discovery

In drug discovery, a "lead compound" is a molecule that has promising biological activity but may have suboptimal characteristics that require chemical modification to enhance potency, selectivity, or pharmacokinetic properties. This lead compound's chemical structure serves as the starting point for the development of new drugs.

This compound and its derivatives exemplify the role of a lead compound. The research detailed in the preceding sections demonstrates that the simple alaninamide framework is a versatile starting point for creating more complex hybrid molecules with significant therapeutic potential. mdpi.com By systematically modifying the this compound structure—for example, by adding aromatic rings or creating sulfonamides—researchers can fine-tune the molecule's interaction with biological targets. researchgate.netmdpi.com

The process begins with identifying a hit from a compound library, which is then developed into a lead compound. The various alaninamide derivatives developed for anticonvulsant and antinociceptive properties represent the optimization of an initial lead structure to improve efficacy and drug-like properties. mdpi.com This iterative process of design, synthesis, and testing is fundamental to modern medicinal chemistry, and this compound serves as an excellent foundational scaffold for these efforts.

Role in Peptide and Complex Derivative Synthesis

L-Alaninamide as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient, stepwise assembly of amino acids on an insoluble polymer support. bachem.com In this process, the growing peptide chain is anchored to the resin, which simplifies the purification process by allowing excess reagents and byproducts to be washed away by simple filtration. bachem.comnih.gov

This compound can be utilized in SPPS, typically by being the C-terminal residue of a peptide fragment that is then coupled to a resin-bound amino acid or peptide. More commonly, a protected L-alanine residue is first attached to the solid support, and the peptide is synthesized sequentially. peptide.com The final cleavage from certain types of resins, such as Rink amide resin, directly yields a C-terminal peptide amide, effectively incorporating an this compound moiety at the end of the sequence. nih.gov

The general SPPS cycle involving the incorporation of an amino acid like alanine (B10760859) consists of several key steps:

Attachment: The first protected amino acid (e.g., Fmoc-L-Ala-OH) is anchored to a suitable solid support resin. peptide.com

Deprotection: The temporary Nα-protecting group (commonly the base-labile Fmoc group) is removed to expose a free amine. bachem.com

Coupling: The next Nα-protected amino acid in the sequence is activated by a coupling reagent and reacted with the free amine on the resin-bound peptide. bachem.com

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove soluble reagents and byproducts. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed, often in a single step using a strong acid like trifluoroacetic acid (TFA). emorychem.science If an amide-forming resin is used, the resulting peptide will terminate with an this compound residue, assuming L-alanine was the C-terminal amino acid.

| Step | Description | Common Reagents |

| Resin Swelling | The solid support is swelled in a suitable solvent to allow access to reactive sites. | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Fmoc Deprotection | Removal of the Fmoc protecting group from the N-terminus. | 20% Piperidine in DMF |

| Amino Acid Coupling | Activation and coupling of the next Fmoc-protected amino acid. | HBTU, HCTU, DIC, HOAt |

| Final Cleavage | Cleavage of the completed peptide from the resin support. | Trifluoroacetic acid (TFA) |

Solution-Phase Peptide Synthesis Utilizing this compound

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves building the peptide chain in a homogenous solution. bachem.comnih.gov While often slower and more labor-intensive than SPPS for long peptides, it offers advantages for large-scale synthesis and allows for the purification of intermediates at each step, which can lead to higher purity in the final product. bachem.com

In this methodology, this compound can act as the starting nucleophile (amine component) for a coupling reaction. The synthesis of a simple dipeptide illustrates this process: a C-terminally protected amino acid is coupled with an N-terminally protected one. For instance, an N-protected amino acid can be activated and then reacted with this compound to form a dipeptide.

A typical coupling reaction in solution phase involves:

Protection: The amino group of one amino acid (or peptide) and the carboxyl group of the other are masked with protecting groups (e.g., Boc, Z, or Fmoc for the amine; methyl or ethyl esters for the carboxyl). uplb.edu.phyoutube.com

Activation: The carboxyl group of the N-protected amino acid is activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or T3P®, to make it susceptible to nucleophilic attack. nih.govuplb.edu.ph

Coupling: The activated amino acid is mixed with the C-protected amino acid (or an amino acid amide like this compound), whose free amine attacks the activated carboxyl group to form the peptide bond. nih.gov

Purification: The resulting protected peptide is isolated and purified, often through extraction or chromatography, before proceeding to the next deprotection and coupling cycle. nih.gov

| Method Feature | Description |

| Phase | All reactants are dissolved in a liquid solvent. bachem.com |

| Purification | Intermediates can be purified after each coupling step. bachem.com |

| Scale | Well-suited for large-scale industrial production of short peptides. nih.gov |

| Reagents | Often requires less excess of reagents compared to SPPS. bachem.com |

Synthesis and Characterization of Dipeptide and Oligopeptide Constructs Incorporating this compound

The incorporation of this compound into dipeptides and larger oligopeptides is a fundamental process in peptide chemistry. These structures serve as building blocks for more complex molecules or are studied for their own biological activities. nih.gov

For example, the synthesis of a dipeptide like L-alanyl-L-alaninamide can be achieved by coupling N-protected L-alanine (e.g., Fmoc-L-Ala-OH) with this compound using standard coupling agents. The synthesis of the dipeptide histidine-β-alanine has been demonstrated using solid-phase techniques, where protected amino acids are sequentially added to a resin, followed by cleavage to yield the final product. scielo.br Similarly, polyamides derived from alanine have been synthesized and characterized, showcasing the versatility of alanine derivatives in polymer chemistry. researchgate.netnih.gov

Characterization of these constructs is crucial to confirm their structure and purity. A combination of analytical techniques is typically employed:

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry. nih.gov

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amide bond (typically showing absorption around 1640 cm⁻¹). uplb.edu.ph

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. nih.gov

| Peptide Construct | Synthesis Method | Key Characterization Data | Reference |

| Histidine-β-alanine | Solid-Phase Peptide Synthesis | MS: m/z [M+H]⁺: 227.000; IR (cm⁻¹): 1641 (amide); ¹H NMR | scielo.br |

| Glycylalanine | Solution-Phase Synthesis | IR, MS, Melting Point | uplb.edu.ph |

| L-Alanyl-L-proline | Not specified | Molecular Formula: C₈H₁₄N₂O₃ | nih.gov |

Design and Synthesis of Complex Cyclic Peptides Containing this compound Residues

Cyclic peptides are of great interest in medicinal chemistry due to their enhanced metabolic stability, conformational rigidity, and high affinity for biological targets. emorychem.scienceescholarship.org this compound can be incorporated into the linear precursor of a cyclic peptide, which is then subjected to a cyclization reaction.

The synthesis of cyclic peptides typically involves these general steps:

Linear Precursor Synthesis: A linear peptide is assembled using SPPS, often on a resin that allows for selective cleavage while keeping side-chain protecting groups intact. nih.gov

Cleavage from Resin: The linear peptide is cleaved from the solid support.

Cyclization: The cyclization (or ring-closing) reaction is performed in a highly dilute solution to favor intramolecular reaction over intermolecular polymerization. researchgate.net This can be a "head-to-tail" cyclization forming an amide bond between the N- and C-termini.

Purification: The final cyclic peptide is purified using techniques like preparative HPLC. nih.gov

If L-alanine is the C-terminal residue of the linear precursor that was cleaved from an amide-forming resin, the resulting structure before cyclization would be a peptide ending in this compound. The free amine of the N-terminal amino acid would then react with the activated carboxyl group of another amino acid in the chain (or vice versa) to form the cyclic structure.

Functionalization of this compound for Specialized Derivatives

This compound is a key starting point for creating more complex, functionalized molecules. By modifying its N-terminus, highly specific and potent derivatives can be synthesized. This is a common strategy in drug discovery, where the alaninamide core acts as a scaffold. The synthesis generally involves the coupling of a carboxylic acid to the free amine of this compound or a derivative thereof, using standard amide bond formation protocols. mdpi.com

This molecule is a dipeptide derivative where the C-terminal this compound is further functionalized. drugbank.com It is classified as a dipeptide, consisting of an L-alanine residue linked to a modified this compound. drugbank.com The synthesis would involve coupling L-alanine to N-[(1S,2R)-1-benzyl-2-hydroxypropyl]-L-alaninamide.

| Compound Name | Molecular Formula | Compound Type |

| L-alanyl-N-[(1S,2R)-1-benzyl-2-hydroxypropyl]-L-alaninamide | C₂₂H₂₉N₃O₃ | Dipeptide Derivative |

This is a highly complex molecule designed for specific biological targets. Its synthesis represents a multi-step process typical in medicinal chemistry. The core structure is an this compound that has been extensively functionalized at both the N¹ (amide nitrogen) and N² (alpha-amine nitrogen) positions.

The synthesis can be dissected into key bond formations:

Amide bond 1 (N¹ functionalization): Coupling of this compound with the complex dibenzoazepine moiety.

Amide bond 2 (N² functionalization): Coupling of the resulting intermediate with (2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoic acid.

This process highlights how this compound can serve as a central linker to connect two large, distinct chemical fragments, a strategy often employed in the creation of novel therapeutic agents.

This compound, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-3-(2-naphthalenyl)-, cyclic (2→7)-disulfide

This complex molecule is a cyclic peptide characterized by a disulfide bond between two cysteine residues, creating a constrained cyclic structure. The synthesis of such a peptide is a sophisticated process, typically achieved through solid-phase peptide synthesis (SPPS). nih.govmdpi.com This method allows for the stepwise assembly of the peptide chain on a solid resin support. youtube.com

A key challenge in synthesizing this particular molecule is the correct formation of the disulfide bridge between the two cysteine residues. To achieve this, an orthogonal protection strategy is employed, where different protecting groups are used for the thiol side chains of the cysteines. mdpi.com This allows for the selective deprotection and oxidation of the specific cysteine residues to form the desired disulfide bond, a process that can be carried out while the peptide is still attached to the resin (on-resin cyclization) to favor the intramolecular reaction. nih.govnih.gov

| Property | Value |

| Compound Name | This compound, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-3-(2-naphthalenyl)-, cyclic (2→7)-disulfide |

| Molecular Formula | C₉₄H₁₁₅N₁₇O₁₄S₂ |

| CAS Number | 209006-18-8 |

This compound, glycyl-N-(2-mercaptoethyl)-, 2,2'-disulfide bis(trifluoroacetate)

This compound is a disulfide-linked dimer, where two molecules of glycyl-N-(2-mercaptoethyl)-L-alaninamide are joined by a disulfide bond. The "bis(trifluoroacetate)" designation indicates that the compound is a salt, with two trifluoroacetate (B77799) anions counterbalancing the positive charges on the molecule. Trifluoroacetate is commonly introduced during the purification of synthetic peptides by reversed-phase high-performance liquid chromatography (RP-HPLC) using trifluoroacetic acid (TFA) in the mobile phase. peptide.com

The synthesis of this molecule would logically proceed through the initial preparation of the monomeric unit, glycyl-N-(2-mercaptoethyl)-L-alaninamide. This would likely involve the coupling of a protected glycine (B1666218) derivative to N-(2-mercaptoethyl)-L-alaninamide. The mercaptoethyl group itself can be introduced by reacting this compound with a suitable reagent containing the protected thiol group. Following the assembly of the linear monomer, a deprotection step would reveal the free thiol groups, which are then oxidized to form the intermolecular disulfide bond, resulting in the dimeric structure. nih.gov

The presence of the disulfide bond and the peptide-like structure suggest potential applications in biochemistry and medicinal chemistry, possibly as a building block for larger, more complex molecules or as a ligand for metal complexes. researchgate.net

| Property | Value |

| Compound Name | This compound, glycyl-N-(2-mercaptoethyl)-, 2,2'-disulfide bis(trifluoroacetate) |

| Molecular Formula | C₁₀H₂₂N₆O₂S₂ · 2C₂HF₃O₂ |

| CAS Number | Not readily available |

This compound, L-phenylalanyl-L-prolyl-N-(4-nitrophenyl)-